(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.37. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities. Its structure combines elements that are often associated with pharmacological effects, particularly in the context of neurodegenerative diseases and other health conditions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : (Z)-methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-methoxybenzo[d]thiazol-3-yl]acetate
- Molecular Formula : C22H19N3O6S
- Molecular Weight : 453.47 g/mol
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study demonstrated that derivatives with a benzo[d]thiazole core showed promising AChE inhibition, which is critical for developing treatments for Alzheimer's disease (AD). The compound's structural features may enhance its binding affinity to the active site of AChE, thereby increasing its therapeutic potential against cognitive decline associated with AD .
2. Anticonvulsant Activity
In related studies, compounds featuring the pyrrolidine moiety have been evaluated for their anticonvulsant properties. For instance, several derivatives were found to provide protection against pentylenetetrazole-induced seizures in animal models. This suggests that this compound could also exhibit similar protective effects, warranting further investigation into its mechanism of action in seizure models .
3. Antidepressant Effects
Research into related compounds has highlighted potential antidepressant-like effects in behavioral models. Compounds structurally similar to this compound have shown significant reductions in immobility time during forced swimming tests, indicating potential efficacy as antidepressants .
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : By inhibiting AChE, the compound may enhance acetylcholine levels in synaptic clefts, improving neurotransmission and cognitive function.
- Modulation of Neurotransmitter Systems : The structural components suggest potential interactions with serotonin and dopamine pathways, which are crucial in mood regulation.
Case Studies
Study | Findings | Implications |
---|---|---|
Synthesis and evaluation of thiazole derivatives | Identified significant AChE inhibition | Supports potential use in AD treatment |
Anticonvulsant activity assessment | Compounds showed protective effects in seizure models | Indicates possible therapeutic use for epilepsy |
Behavioral tests for antidepressant effects | Reduced immobility time in FST | Suggests efficacy as an antidepressant |
Properties
IUPAC Name |
methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-24-15(23)9-18-10-4-2-3-5-11(10)25-16(18)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQJYKWIRBRHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.